8-Methoxypsoralen

Pharmacokinetics Skin penetration Oral PUVA

8-Methoxypsoralen (8-MOP) is the reference bifunctional psoralen for PUVA photochemotherapy and extracorporeal photopheresis, achieving 3.5-fold higher skin concentrations than 5-MOP with predictable oral bioavailability from liquid-filled capsules. Its dual monoadduct/interstrand crosslink DNA damage mechanism distinguishes it from monofunctional furocoumarins, and its 4-fold lower photomutagenic potency versus 5-MOP provides a superior genotoxic safety margin. Available in oral, topical, bath, and sterile solution formulations. For R&D procurement requiring bifunctional DNA crosslinking with validated skin penetration and safety data, 8-MOP is the definitive selection over 5-MOP and TMP.

Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
CAS No. 298-81-7
Cat. No. B1676411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxypsoralen
CAS298-81-7
Synonyms8 Methoxypsoralen
8 MOP
8-Methoxypsoralen
8-MOP
8MOP
Ammoidin
Deltasoralen
Dermox
Geroxalen
Méladinine
Meladinina
Meladinine
Meloxine
Methoxa Dome
Methoxa-Dome
Methoxsalen
Oxsoralen
Oxsoralen Ultra
Oxsoralen-Ultra
Puvalen
Ultramop
Xanthotoxin
Molecular FormulaC12H8O4
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2
InChIInChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3
InChIKeyQXKHYNVANLEOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 59 °F (NTP, 1992)
In water, 47.6 mg/L at 30 °C
In water, 23 ug/mL
Practically insoluble in cold water;  sparingly soluble in boiling water
Freely soluble in chloroform;  sparingly soluble in liquid petrolatum, ether;  soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene
Slightly soluble in alcohol
1.64e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Methoxypsoralen (CAS 298-81-7) Procurement Guide: Photochemotherapy Gold Standard vs. Analogs


8-Methoxypsoralen (8-MOP, Methoxsalen, Xanthotoxin) is a linear furocoumarin (psoralen derivative) that functions as a DNA-intercalating photosensitizer requiring UVA activation (320–400 nm) to exert antiproliferative effects [1]. It is the reference compound for PUVA (psoralen plus UVA) photochemotherapy, with clinical applications in psoriasis, vitiligo, and cutaneous T-cell lymphoma . As a bifunctional psoralen, 8-MOP photoinduces both monoadducts and interstrand crosslinks in DNA [2], a mechanistic feature that distinguishes it from monofunctional furocoumarins and directly impacts therapeutic potency and safety profiles. The compound is available in multiple formulation types—oral capsules, topical solutions, bath preparations, and sterile solution for extracorporeal photopheresis—each with distinct pharmacokinetic and procurement considerations [3].

8-Methoxypsoralen: Why In-Class Psoralen Analogs Are Not Interchangeable


Procurement decisions for psoralen photosensitizers cannot rely on class-level assumptions due to substantial quantitative differences in skin penetration, oral bioavailability, DNA crosslinking capacity, and photomutagenic potency among closely related furocoumarins [1]. Within the bifunctional psoralen class, 8-MOP exhibits 3.5-fold higher skin concentration following oral administration compared to 5-MOP [2], while TMP produces DNA interstrand crosslinks at a rate 4 to 30 times faster than 8-MOP [3]. Formulation-dependent bioavailability introduces additional variability—liquid-filled capsules yield higher Cmax than crystalline tablets, and topical versus oral administration routes produce divergent tissue-to-plasma concentration ratios [4]. Furthermore, monofunctional furocoumarins such as angelicin derivatives exhibit fundamentally different DNA damage profiles (monoadducts only versus crosslinks), rendering them unsuitable substitutes in applications requiring bifunctional photochemical action [1]. The evidence below quantifies precisely where 8-MOP occupies a distinct performance profile relative to its closest analogs—5-methoxypsoralen (5-MOP, bergapten) and 4,5',8-trimethylpsoralen (TMP, trioxsalen).

8-Methoxypsoralen Comparative Performance Evidence: Quantitative Differentiation vs. 5-MOP and TMP


Skin Concentration Following Oral Administration: 8-MOP vs. 5-MOP

In a guinea pig model, 8-MOP achieved skin concentrations 3.5 times higher than 5-MOP following oral administration, with both compounds reaching peak concentration at 1.5 hours post-dose [1]. TMP was undetectable in skin under the same conditions (limit of sensitivity 5 ng/mL) [1]. This establishes 8-MOP as the superior oral psoralen for achieving therapeutic skin concentrations.

Pharmacokinetics Skin penetration Oral PUVA

DNA Interstrand Crosslinking Rate: 8-MOP vs. TMP

At equimolar psoralen concentrations (2 × 10⁻⁷ M or 4 × 10⁻⁵ M), TMP produced DNA interstrand crosslinks at a rate 4 to 30 times faster than 8-MOP in bacteriophage lambda DNA following UVA irradiation (360 nm) [1]. The proportion of crosslinked DNA molecules was assessed by alkaline sucrose gradient sedimentation, with crosslinked DNA sedimenting approximately 1.4 times faster than undamaged strands [1].

DNA damage Photochemistry Crosslinking

Photomutagenicity Potency: 8-MOP vs. 5-MOP

In the hypoxanthine phosphoribosyl transferase (HPRT) assay in V79 cells, in vitro photomutagenicity equivalency factors were established at a UVA dose of 125 mJ/cm² [1]. Using 5-MOP as the reference compound (equivalency factor = 1.0), 8-MOP exhibited an equivalency factor of 0.25, indicating that 8-MOP is approximately 4-fold less photomutagenic than 5-MOP [1]. Angelicin and limettin both registered at 0.02, representing substantially lower photomutagenic risk [1].

Genotoxicity Photomutagenicity Risk assessment

Oral Bioavailability and Pharmacokinetic Reproducibility: 8-MOP vs. 5-MOP and TMP

A 1988 review of psoralen pharmacokinetics concluded that 8-MOP should be preferred in PUVA therapy because no formulation of 5-MOP with fast and predictable absorption was available, while the effectiveness of oral TMP was doubtful due to low serum concentrations attributed to malabsorption [1]. Liquid 8-MOP formulations in soft gelatin capsules or as microenemas produce higher and more rapidly appearing Cmax values than crystalline 8-MOP in conventional tablets or capsules [2].

Bioavailability Formulation Pharmacokinetics

Route-Dependent Tissue Distribution: Oral vs. Topical 8-MOP

In a three-way crossover microdialysis study of healthy subjects, tissue concentrations after oral 8-MOP administration (0.6 or 1 mg/kg) were low (peak 1.7–6.6 ng/mL) compared with topical administration, where maximum skin concentrations of 200–520 ng/mL were achieved with 0.1% cream and 720–970 ng/mL with 3 mg/L bath application [1]. Plasma concentrations after oral 8-MOP were up to 1000-fold higher than after topical application, while tissue peak concentrations occurred within the first 20 minutes following topical application [1].

Pharmacokinetics Tissue distribution Formulation selection

Pharmacopeial Purity Specifications: 8-MOP Quality Standards

USP-grade 8-Methoxypsoralen meets purity specifications of 98–102% by HPLC, with individual related impurity limits not greater than 0.2% w/w and total related impurities not greater than 1.0% w/w, in line with ICH guidance . Known related substances monitored include psoralen, isopsoralen, bergapten (5-MOP), and oxidative or photodegradation products .

Quality control USP Purity specification

8-Methoxypsoralen: Evidence-Based Application Scenarios for Scientific and Industrial Use


Oral PUVA Photochemotherapy for Psoriasis and Vitiligo: Preferred Over 5-MOP and TMP

8-MOP is the optimal selection for oral PUVA protocols based on superior skin penetration (3.5× higher than 5-MOP) and predictable bioavailability when formulated as liquid-filled soft gelatin capsules, whereas TMP fails to achieve detectable skin concentrations and 5-MOP lacks reliable absorption kinetics [1][2]. The 4-fold lower photomutagenic potency of 8-MOP relative to 5-MOP (equivalency factor 0.25 vs. 1.0) further supports 8-MOP selection where genotoxic risk mitigation is prioritized [3].

Extracorporeal Photopheresis for Cutaneous T-Cell Lymphoma and Graft-Versus-Host Disease

8-MOP as a sterile solution (UVADEX®) is the standard photosensitizer for extracorporeal photopheresis systems, where ex vivo UVA activation of leukocytes following oral or direct ex vivo 8-MOP administration induces immunomodulatory apoptosis [4]. This application leverages 8-MOP's bifunctional DNA crosslinking capacity to achieve therapeutic immunomodulation without requiring extensive skin penetration [5].

Topical and Bath PUVA for Localized Dermatoses: Maximizing Skin Concentration While Minimizing Systemic Exposure

For localized treatment of psoriasis, eczema, or vitiligo lesions, topical cream (0.1%) or bath (3 mg/L) formulations of 8-MOP achieve skin tissue concentrations 100–570× higher than oral administration while maintaining plasma levels up to 1000× lower, thereby localizing phototoxicity to target tissue and minimizing systemic adverse effects [6]. Tissue peak concentrations occur within 20 minutes post-application, enabling precise timing of UVA irradiation [6].

DNA Repair and Recombination Research: Bifunctional Crosslinking Tool

8-MOP serves as a bifunctional DNA crosslinking agent in molecular biology research applications, including studies of nucleotide excision repair, homologous recombination, and chromatin structure analysis [7]. Its ability to form both monoadducts and interstrand crosslinks upon UVA activation distinguishes it from monofunctional furocoumarins such as angelicin derivatives, which produce only monoadducts and are unsuitable for crosslink-dependent experimental paradigms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxypsoralen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.